N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[4-[2-(6-chloro-4-phenylquinazolin-2-yl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24ClN5O2S/c1-39(37,38)35-24-15-12-20(13-16-24)27-19-28(21-8-4-2-5-9-21)36(34-27)30-32-26-17-14-23(31)18-25(26)29(33-30)22-10-6-3-7-11-22/h2-18,28,35H,19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMNNGJGHUMACL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC5=C(C=C(C=C5)Cl)C(=N4)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, with CAS number 865616-39-3, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring various studies and findings related to its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C30H24ClN5O2S, with a molecular weight of 554.1 g/mol. The compound features a quinazoline core, which is known for its diverse biological activities, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C30H24ClN5O2S |
| Molecular Weight | 554.1 g/mol |
| CAS Number | 865616-39-3 |
Antimicrobial Activity
Research indicates that compounds containing pyrazolone and quinazoline moieties exhibit significant antimicrobial properties. For instance, studies have shown that pyrazolone derivatives can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of specific substituents on the pyrazolone ring enhances these inhibitory effects.
In a comparative study, several pyrazolone analogues demonstrated varying degrees of antibacterial activity, with some achieving minimum inhibitory concentration (MIC) values as low as 0.39 mg/mL against Klebsiella pneumoniae . This suggests that the structural modifications in this compound may similarly potentiate its antimicrobial efficacy.
Anticancer Activity
The quinazoline scaffold is also recognized for its anticancer properties. Compounds derived from quinazolines have been reported to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo .
In particular, the incorporation of sulfonamide groups has been linked to enhanced anticancer activity through mechanisms such as inhibition of carbonic anhydrase and modulation of nitric oxide synthase pathways .
Structure-Activity Relationship (SAR)
The SAR studies on similar compounds suggest that the presence of electron-withdrawing groups (like chlorine) and specific functional groups (such as methanesulfonamide) significantly influence the biological activity of these compounds. For example, modifications that enhance lipophilicity or improve binding affinity to target enzymes can lead to increased potency against microbial and cancerous cells .
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of several pyrazolone derivatives, including those with similar structural features to this compound. The results indicated that specific substitutions led to enhanced activity against Gram-positive and Gram-negative bacteria. The study concluded that structural optimization could yield more effective antimicrobial agents .
Study on Anticancer Potential
Another investigation focused on the anticancer properties of quinazoline derivatives. It was found that certain analogues exhibited significant cytotoxicity against breast cancer cell lines. The study highlighted the importance of functional group positioning in maximizing therapeutic effects while minimizing toxicity .
Comparison with Similar Compounds
Structural Analog: Thiophene-Substituted Derivative
A closely related compound, N-(4-(1-(6-chloro-4-phenylquinazolin-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (), replaces the 5-phenyl group with a 5-(thiophen-2-yl) moiety. Key differences include:
- Solubility : The methanesulfonamide group in both compounds enhances aqueous solubility, but the thiophene analog may exhibit better solubility in polar solvents due to its heterocyclic nature.
Comparison with Other Quinazoline Derivatives
Quinazoline-based drugs like Gefitinib (an EGFR inhibitor) share the quinazoline core but differ in substituents:
| Property | Target Compound | Gefitinib |
|---|---|---|
| Core Structure | 6-chloro-4-phenylquinazoline | 4-anilinoquinazoline |
| Key Substituents | Dihydropyrazole, sulfonamide | Morpholinoethoxy group |
| Bioactivity Target | Kinase inhibition (hypothetical) | EGFR tyrosine kinase |
| Selectivity | Undetermined | High EGFR specificity |
Computational Analysis Using Multiwfn
Wavefunction analysis via Multiwfn () could elucidate electronic differences between the target compound and its analogs:
- Electrostatic Potential (ESP): The thiophene analog may show localized negative charge near sulfur, enhancing interactions with cationic residues in biological targets.
- Electron Localization Function (ELF) : The phenyl-substituted compound likely exhibits stronger aromatic electron delocalization, favoring π-π stacking with protein aromatic residues .
Research Findings and Implications
Substituent Impact on Bioactivity
- Phenyl vs. Thiophene : Thiophene’s sulfur atom may improve binding affinity in enzymes with sulfur-accepting pockets (e.g., cytochrome P450), whereas the phenyl group could enhance membrane permeability due to higher lipophilicity .
- Methanesulfonamide: This group’s electron-withdrawing nature may stabilize the quinazoline core, reducing metabolic degradation compared to non-sulfonamide analogs.
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured during scale-up?
The synthesis involves multi-step protocols, typically starting with condensation of substituted quinazoline and pyrazole precursors. Key steps include:
- Cyclocondensation of 6-chloro-4-phenylquinazolin-2-amine with a phenyl-substituted dihydropyrazole intermediate under acidic conditions (e.g., HCl/EtOH) .
- Sulfonamide coupling using methanesulfonyl chloride in the presence of a base like triethylamine to functionalize the aromatic amine group .
- Purity control : Use HPLC (e.g., Chromolith columns for high-resolution separation) and NMR to monitor intermediates. For scale-up, optimize solvent systems (e.g., DMF/water mixtures) to minimize byproducts .
Q. How can the compound’s structural integrity and stereochemistry be validated post-synthesis?
- X-ray crystallography is critical for confirming the dihydro-1H-pyrazole ring conformation and sulfonamide orientation, as seen in related pyrazole-triazole hybrids .
- 2D NMR (e.g., HSQC, NOESY) resolves regiochemical ambiguities, particularly for distinguishing between 4,5-dihydro-1H-pyrazole tautomers .
- Mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M + Na]+ adducts for precise mass matching) .
Q. What preliminary assays are recommended to assess biological activity?
- Enzyme inhibition assays : Test against kinase targets (e.g., Pfmrk) using fluorescence polarization or radiometric assays .
- Cellular permeability : Use Caco-2 monolayers or PAMPA to evaluate membrane penetration, adjusting logP via substituent modifications (e.g., chloro vs. fluoro groups) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target affinity while minimizing off-target effects?
- Core modifications : Replace the quinazoline moiety with pyrimidine or triazole rings to assess impact on binding (see analogues in ).
- Substituent screening : Systematically vary the phenyl and chloro groups at positions 4 and 6 of the quinazoline core. Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets .
- Selectivity profiling : Compare IC50 values across related kinases (e.g., CDK2, EGFR) to identify selective inhibitors .
Q. What strategies mitigate contradictions in biological data (e.g., high in vitro potency vs. low in vivo efficacy)?
- Metabolic stability : Perform microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., sulfonamide hydrolysis). Introduce deuterium or methyl groups to block degradation .
- Pharmacokinetic modeling : Use allometric scaling from rodent data to predict human half-life, adjusting formulations (e.g., PEGylation) for sustained release .
Q. How can in silico methods enhance the design of derivatives with improved solubility and bioavailability?
- Solubility prediction : Apply the General Solubility Equation (GSE) with computed logP and melting point data .
- Co-crystal engineering : Screen co-formers (e.g., succinic acid) to enhance aqueous solubility without altering pharmacophores .
Q. What experimental controls are essential for validating target engagement in cellular models?
- Negative controls : Use inactive enantiomers or structurally related but inert compounds (e.g., O-1302 analogues ).
- Genetic knockdown : Combine siRNA-mediated target silencing with compound treatment to confirm on-mechanism effects .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
